molecular formula C10H11N3 B11916293 7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole

7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole

Cat. No.: B11916293
M. Wt: 173.21 g/mol
InChI Key: DWWZDSYHAURKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of imidazoisoindoles, which are known for their diverse biological activities and potential therapeutic uses.

Preparation Methods

The synthesis of 7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate diamines with aldehydes or ketones, followed by cyclization reactions. For instance, a suspension of 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine in acetonitrile treated with triethylamine and a halide can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halides can be replaced by other nucleophiles under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include acetonitrile, triethylamine, and various halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in different fields of research.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

7-methyl-6,8-dihydro-3H-pyrrolo[3,4-e]benzimidazole

InChI

InChI=1S/C10H11N3/c1-13-4-7-2-3-9-10(8(7)5-13)12-6-11-9/h2-3,6H,4-5H2,1H3,(H,11,12)

InChI Key

DWWZDSYHAURKEW-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1)C3=C(C=C2)NC=N3

Origin of Product

United States

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